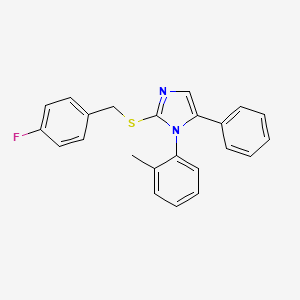

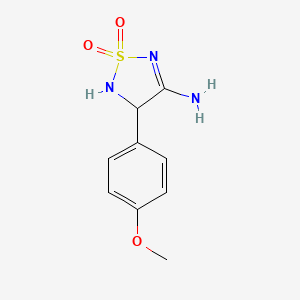

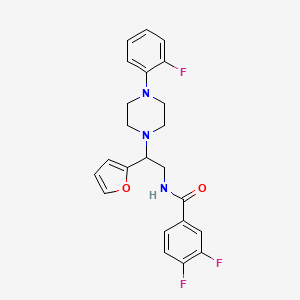

![molecular formula C12H15N5O2 B3014437 methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 1021219-82-8](/img/structure/B3014437.png)

methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound that belongs to the class of pyrazolopyrimidines, which are of significant interest due to their pharmacological properties. These compounds are known for their structural resemblance to purines and have been studied for various biological activities, including acting as adenosine receptor antagonists and possessing antibacterial and antiviral properties .

Synthesis Analysis

The synthesis of related pyrazolopyrimidines and pyrazole derivatives has been reported in the literature. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates was achieved using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, which could be further modified to introduce substituents at the pyrrole nitrogen . Another study reported the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, where piperidine carboxylic acids were converted to β-keto esters and subsequently reacted with N,N-dimethylformamide dimethyl acetal and N-mono-substituted hydrazines to afford the target compounds . Although these methods do not directly describe the synthesis of this compound, they provide valuable insights into the synthetic strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The structural confirmation of such compounds is typically achieved through NMR spectroscopy and HRMS investigation, as demonstrated in the synthesis of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . The precise structure of this compound would likely be confirmed using similar analytical techniques.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyrimidine derivatives can involve various reactions such as nucleophilic aromatic substitution, hydrogenation, and iodination, as reported in the synthesis of a key intermediate for Crizotinib . Additionally, the use of piperidine as a catalyst in the synthesis of hexahydro pyrazolopyrimidinones indicates its role in promoting reactions and improving synthetic efficiency . These reactions are indicative of the types of chemical transformations that could be applied to this compound for further functionalization or for the synthesis of related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the synthesis of 6-aryl-1-methyl-3-n-propyl pyrazolo[4,3-d]pyrimidin-7-ones involved the condensation of methyl 4-amino-1-methyl-3-n-propyl pyrazole-5-carboxylate with triethyl orthoformate and aromatic amines, leading to compounds with distinct physical and spectral characteristics . The properties of this compound would need to be empirically determined, but they are expected to be consistent with the properties of structurally similar pyrazolopyrimidine compounds.

Scientific Research Applications

Synthesis and Chemical Properties

- Methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate has been used in the synthesis of novel isoxazolines and isoxazoles as part of studies in organic chemistry. This compound is a key intermediate in these syntheses, demonstrating its utility in complex organic transformations (Rahmouni et al., 2014).

Biological and Pharmacological Activities

- This compound has been involved in the synthesis of pyrazolopyrimidines derivatives with applications in anticancer and anti-5-lipoxygenase agents. The studies suggest that its derivatives have potential in cancer therapy and as inhibitors of the 5-lipoxygenase enzyme, which is significant in inflammatory processes (Rahmouni et al., 2016).

Imaging and Diagnostic Applications

- In medical imaging, derivatives of this compound have been synthesized for potential use as PET agents. Such applications are crucial in neuroinflammation imaging, aiding in the diagnosis and study of neurological conditions (Wang et al., 2018).

Anticancer Research

- Some derivatives of this compound have been synthesized and evaluated for their anticancer activities. These studies focus on the synthesis of novel compounds with potential as anticancer agents, contributing to the development of new therapeutic options (Ghorab et al., 2009).

Antiviral and Antimicrobial Research

- Research on derivatives of this compound has also extended to antiviral and antimicrobial activities. These studies are significant in the search for new drugs against various infectious diseases (Bernardino et al., 2007).

Chemical Synthesis Innovation

- This compound is also a key player in the development of new synthetic methodologies. For instance, it has been used in microwave-assisted synthesis and other novel synthetic approaches, showcasing its versatility in organic synthesis (Ng et al., 2022).

Mechanism of Action

Target of Action

The primary target of methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, leading to the inhibition of the enzyme . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies have shown suitable pharmacokinetic properties

Result of Action

The compound exhibits potent cytotoxic activities against various cancer cell lines . It has been shown to significantly inhibit the growth of these cell lines . Moreover, it has been observed to induce apoptosis within cells .

properties

IUPAC Name |

methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-19-12(18)8-2-4-17(5-3-8)11-9-6-15-16-10(9)13-7-14-11/h6-8H,2-5H2,1H3,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFUBYJMXSYFCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

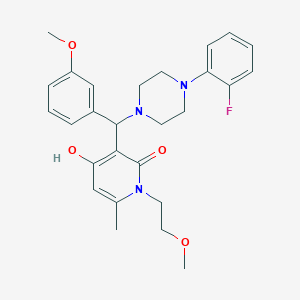

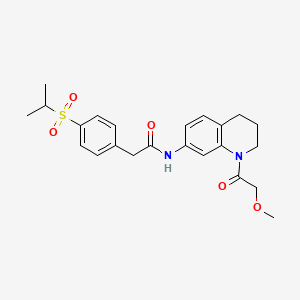

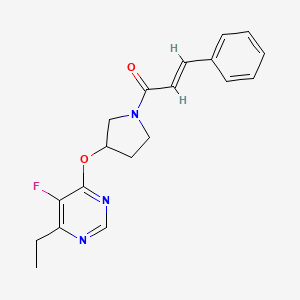

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3014355.png)

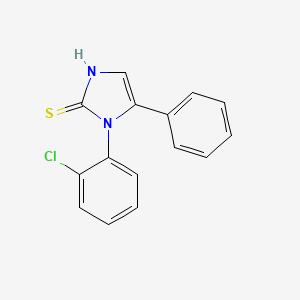

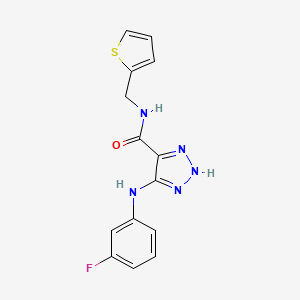

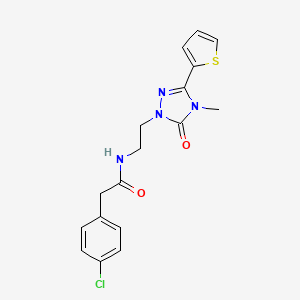

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014360.png)

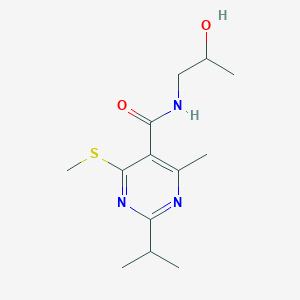

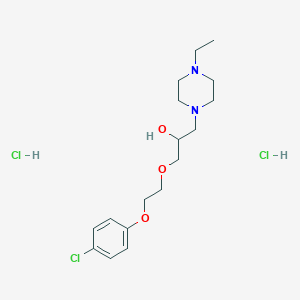

![2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3014366.png)